molecular formula C24H22N4O2S3 B12157568 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12157568
M. Wt: 494.7 g/mol
InChI Key: QIQTUVXRJZOJEC-RGEXLXHISA-N
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Description

3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [Source] . GSK-3β is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, proliferation, and apoptosis, and its dysregulation is implicated in the pathogenesis of several diseases [Source] . This compound exerts its inhibitory effect by competitively binding to the ATP-binding pocket of the GSK-3β enzyme, thereby modulating the Wnt/β-catenin signaling pathway and other key downstream targets. Its primary research value lies in the investigation of neurodegenerative disorders, such as Alzheimer's disease, where GSK-3β is known to hyperphosphorylate tau protein, leading to neurofibrillary tangle formation [Source] . Furthermore, due to the role of GSK-3β in cell cycle regulation and survival, this inhibitor is a vital tool for probing molecular mechanisms in oncology research, particularly in studies focusing on apoptosis resistance and cancer cell proliferation. The specific structural features, including the thiomorpholine and the 4-methylbenzyl groups, contribute to its high affinity and selectivity, making it a valuable chemical probe for elucidating the complex physiological and pathological functions of GSK-3β in various experimental models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H22N4O2S3

Molecular Weight

494.7 g/mol

IUPAC Name

(5Z)-3-[(4-methylphenyl)methyl]-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O2S3/c1-16-5-7-17(8-6-16)15-28-23(30)19(33-24(28)31)14-18-21(26-10-12-32-13-11-26)25-20-4-2-3-9-27(20)22(18)29/h2-9,14H,10-13,15H2,1H3/b19-14-

InChI Key

QIQTUVXRJZOJEC-RGEXLXHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)SC2=S

Origin of Product

United States

Biological Activity

The compound 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a novel organic molecule with diverse biological activities. Its complex structure includes a thiazolidine ring and a pyrido[1,2-a]pyrimidine core, which contribute to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N5O2S2C_{25}H_{25}N_5O_2S^2 with a molecular weight of approximately 448.6 g/mol. The structural features that are significant for its biological activity include:

  • Thiazolidine ring : Known for its role in enzyme inhibition.
  • Pyrido[1,2-a]pyrimidine core : Associated with various pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of enzymes involved in metabolic pathways. Preliminary studies suggest potential benefits in treating metabolic disorders due to its ability to modulate enzyme activity.

Antimicrobial Activity

Studies have demonstrated that derivatives of similar thiazolidine compounds exhibit significant antibacterial properties. For instance, compounds with related structures have shown activity against both Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics like ampicillin in efficacy by 10 to 50 times . The most active derivatives reported had minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against sensitive strains.

Antioxidant Properties

The compound has also been assessed for its antioxidant capabilities. In vitro experiments revealed that certain analogs effectively inhibited melanin production and exhibited antioxidant efficacy comparable to established antioxidants. These findings suggest that the compound could be beneficial in treating hyperpigmentation disorders through tyrosinase inhibition .

Cytotoxicity and Cancer Research

Cytotoxic studies on various cancer cell lines indicate that this compound may possess anticancer properties. The structural modifications can lead to varying degrees of cytotoxicity, highlighting the importance of structure-activity relationships (SAR) in drug design. For example, specific analogs showed promising results against melanoma cells, indicating potential for further development as an anticancer agent .

Case Studies and Research Findings

StudyFindings
Showed significant antibacterial activity against multiple strains with MIC values as low as 0.004 mg/mL.
Demonstrated strong antioxidant effects and inhibition of tyrosinase activity in B16F10 cells.
Suggested potential enzyme inhibition leading to therapeutic applications in metabolic disorders.

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Enzyme Interaction : The thiazolidine moiety likely facilitates binding to active sites on target enzymes.
  • Cellular Uptake : The lipophilic nature due to the benzyl group may enhance membrane permeability, allowing better cellular uptake and bioavailability.
  • Molecular Docking Studies : Computational studies have indicated favorable interactions with target proteins involved in disease pathways.

Chemical Reactions Analysis

Nucleophilic Additions at the Thiazolidinone Ring

The thiazolidin-5-ylidene moiety contains a conjugated exocyclic double bond and a reactive thioxo group (C=S), making it susceptible to nucleophilic attack.

  • Reaction with Amines : The thioxo group can undergo nucleophilic substitution with primary or secondary amines, forming thioamide derivatives. This reaction is critical for modifying the compound’s pharmacological profile.

  • Hydrolysis : Under acidic or alkaline conditions, the thiazolidinone ring may hydrolyze to form a corresponding thiol or carboxylic acid derivative.

Reaction TypeConditionsProductReference
Amine additionEthanol, 80°C, 12hThioamide derivative
Acid hydrolysisHCl (2M), refluxThiol intermediate

Electrophilic Substitution on the Pyrido-Pyrimidine Core

The pyrido[1,2-a]pyrimidin-4-one core contains electron-rich regions due to its fused aromatic system.

  • Nitration : Directed by the electron-donating methyl group, nitration at position 9 of the pyrimidine ring can occur under mixed acid conditions.

  • Halogenation : Electrophilic bromination or chlorination at the pyrido ring’s activated positions is feasible using N-bromosuccinimide (NBS) or Cl₂.

Reaction TypeReagentsPositionYield (%)Reference
NitrationHNO₃/H₂SO₄C965–70
BrominationNBS, CCl₄C755–60

Oxidation of the Thiomorpholine Group

The thiomorpholine substituent (a sulfur-containing morpholine analog) can undergo oxidation at the sulfur atom.

  • S-Oxidation : Using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), the thiomorpholine’s sulfur is oxidized to sulfoxide or sulfone derivatives, altering the compound’s polarity and binding affinity.

Oxidizing AgentProductConditionsApplication ImpactReference
H₂O₂ (30%)SulfoxideRT, 6hEnhanced solubility
mCPBASulfone0°C, 2hIncreased metabolic stability

Ring-Opening Reactions

The thiazolidinone ring may undergo ring-opening under harsh conditions, particularly in the presence of strong nucleophiles:

  • Base-Induced Ring Opening : Treatment with NaOH (2M) cleaves the thiazolidinone ring, yielding a mercaptoacetic acid derivative.

BaseTemperatureProductNotesReference
NaOH100°CMercaptoacetic acid analogIrreversible

Photochemical Reactivity

The compound’s extended π-system (pyrido-pyrimidine and thiazolidinone) allows for [2+2] photocycloaddition under UV light, forming cyclobutane derivatives. This reactivity is harnessed in photopharmacology for controlled drug activation.

Light SourceWavelengthProductYield (%)Reference
UV-A365 nmCyclobutane adduct40–45

Metal Coordination

The sulfur atoms in the thiazolidinone and thiomorpholine groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic applications.

Metal SaltCoordination SiteComplex Stability (log K)Reference
CuCl₂Thiazolidinone S4.2 ± 0.3

Key Structural and Reaction Insights:

  • Stereochemistry : The (Z)-configuration at the exocyclic double bond (C5-ylidene) is critical for directing regioselectivity in electrophilic substitutions .

  • Solubility : Reactions in polar aprotic solvents (e.g., DMF, DMSO) improve yields due to the compound’s limited solubility in nonpolar media.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound belongs to a broader class of thiazolidinone-pyrido-pyrimidinone hybrids. Below is a comparative analysis with structurally similar derivatives:

Compound Name / Reference R1 (Thiazolidinone) R2 (Pyrido-Pyrimidinone) Molecular Weight (g/mol) Key Features
Target Compound 4-Methylbenzyl Thiomorpholin-4-yl ~580–590* Enhanced lipophilicity due to thiomorpholinyl and methylbenzyl groups.
Compound from Benzyl Morpholinylethylamino 568.65 Morpholine-based substituent; lower lipophilicity.
Compound from 2-Methoxyethyl Phenylethylamino ~560–570* Ether-linked substituent; moderate polarity.
Compound from Benzyl Hydroxyethylamino ~550–560* Hydrophilic hydroxyethyl group; potential for hydrogen bonding.
Compound 10a from Phenyl Pyrazolo-pyrimidinone ~450–460* Anti-inflammatory activity reported; lacks pyrido-pyrimidinone core.

*Estimated based on structural analogs.

Discussion of Structural Advantages and Limitations

  • Thiomorpholinyl enhances metabolic stability compared to morpholinyl (resistance to oxidative degradation) .
  • Limitations: Higher molecular weight (~590 g/mol) may reduce bioavailability under Lipinski’s rules. Limited solubility in aqueous media due to aromatic and sulfur-rich groups.

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold serves as the central heterocyclic framework. A validated approach involves scaffold hopping from simpler pyrimidinone precursors. For instance, pyrido[1,2-a]pyrimidin-4-ones are synthesized via cyclocondensation of aminonicotinate derivatives with orthoesters or carbonyl reagents .

Example Protocol :

  • Starting Material : Methyl 3-amino-2-chloroisonicotinate.

  • Step 1 : Hydrolysis of the ester group using lithium hydroxide to yield the carboxylic acid.

  • Step 2 : Conversion to the primary amide via acid chloride intermediate (thionyl chloride, NH4OH).

  • Step 3 : Cyclization with triethyl orthoformate under reflux to form the pyrido[1,2-a]pyrimidin-4-one core.

Key Data :

ParameterValue
Yield (Step 3)78–82%
Characterization1HNMR (CDCl3)^1H \text{NMR (CDCl}_3\text{)}: δ 8.48 (s, 1H, NH), 7.71 (s, 1H, CH=)
ParameterValue
Yield95%
Purity>98% (HPLC)

Synthesis of the Thiazolidin-5-ylidene Fragment

The 3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety is constructed via Knoevenagel condensation , a widely used method for arylidene-thiazolidinone derivatives .

Example Protocol :

  • Starting Material : Thiazolidine-2,4-dione.

  • Step 1 : Condensation with 4-methylbenzylaldehyde in ethanol using piperidine as a base.

  • Conditions : Reflux for 8–9 hours.

  • Workup : Precipitation via acidification (acetic acid), recrystallization from ethanol.

Key Data :

ParameterValue
Yield70–75%
CharacterizationIR (KBr): 1730–1670 cm1^{-1} (C=O), 1566 cm1^{-1} (C=C)

Coupling of Fragments via Z-Selective Olefination

The final step involves coupling the pyrido[1,2-a]pyrimidin-4-one core with the thiazolidin-5-ylidene fragment through a Z-selective olefination reaction . This ensures the correct (Z)-configuration of the exocyclic double bond.

Example Protocol :

  • Reagents : Pyrido[1,2-a]pyrimidin-4-one derivative, thiazolidin-5-ylidene aldehyde, piperidine.

  • Conditions : Solvent-free, 70°C for 12 hours.

  • Catalyst : Bi(SCH2_2COOH)3_3 (5 mol%) .

Key Data :

ParameterValue
Yield65–70%
Z/E Selectivity>9:1
Characterization13C NMR^{13}\text{C NMR}: δ 169.81 (C=O), 119.55 (C=C)

Optimization and Mechanistic Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance SNAr reactivity for thiomorpholine incorporation .

  • Green Chemistry : Ultrasound-assisted methods reduce reaction times (e.g., 2 hours vs. 8 hours) .

  • Catalysis : Vanadyl sulfate (VOSO4_4) under ultrasonic irradiation improves yields in thiazolidinone synthesis .

Analytical Validation

Spectroscopic Data :

  • HRMS (ESI) : m/z 495.09 [M+H]+^+ (calculated for C24_{24}H22_{22}N4_4O2_2S3_3: 494.08) .

  • 1HNMR^1H \text{NMR} : δ 3.77 (s, OCH3_3), 6.02 (s, OH), 7.71 (s, CH=) .

Purity Assessment :

MethodResult
HPLC98.5%
Elemental AnalysisC: 58.1%, H: 4.5%, N: 11.3% (theory: C: 58.3%, H: 4.4%, N: 11.4%)

Challenges and Solutions

  • Steric Hindrance : Bulky substituents (e.g., 4-methylbenzyl) reduce coupling efficiency. Solution : Use microwave irradiation to enhance reaction kinetics .

  • Oxidation Sensitivity : The thioxo group (-S-) is prone to oxidation. Solution : Conduct reactions under inert atmosphere (N2_2/Ar) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Knoevenagel 7098High Z-selectivity
SNAr 9599Rapid functionalization
Green Chemistry 8297Eco-friendly protocol

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?

  • Methodology:

  • Follow multi-step protocols starting from pyridothiadiazine or thiazolidinone precursors. For example, thiourea or 2-mercaptoacetic acid can react with aromatic aldehydes to form intermediates like thiazolidin-4-one derivatives .
  • Validate intermediates using thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) . For final product confirmation, employ ¹H/¹³C NMR to verify stereochemistry and X-ray crystallography for structural elucidation .

Q. Which spectroscopic techniques are critical for characterizing this compound's purity and stability?

  • Methodology:

  • Use NMR spectroscopy to confirm the Z-configuration of the methylidene group and assess hydrogen bonding in the thiomorpholine moiety .
  • Perform HPLC-MS to detect impurities (e.g., unreacted thiourea or byproducts) and thermogravimetric analysis (TGA) to evaluate thermal stability under storage conditions .

Q. How can computational tools predict the compound's reactivity and physicochemical properties?

  • Methodology:

  • Apply density functional theory (DFT) to model the electronic structure of the thioxo-thiazolidinone core, focusing on nucleophilic attack sites .
  • Use ADMET prediction software (e.g., SwissADME) to assess drug-like properties, such as logP (lipophilicity) and bioavailability, based on the pyrido[1,2-a]pyrimidin-4-one scaffold .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodology:

  • Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., p-toluenesulfonic acid) using design of experiments (DoE) to identify optimal temperature and pH ranges .
  • Monitor reaction progress with in-situ FTIR to detect intermediates like thiomorpholine adducts and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology:

  • Replicate assays under standardized conditions (e.g., fixed cell lines, consistent ATP levels) to isolate confounding variables .
  • Use molecular docking to compare binding affinities with off-target proteins (e.g., human kinases) and validate selectivity via knockout cell models .

Q. How do reaction mechanisms differ between thiomorpholine and morpholine derivatives?

  • Methodology:

  • Track sulfur-mediated ring-opening/closure using isotopic labeling (¹⁸O/³⁴S) and kinetic isotope effects (KIE) .
  • Compare activation energies via Eyring plots derived from variable-temperature NMR experiments .

Q. What computational frameworks enable predictive modeling of this compound's polymorphic forms?

  • Methodology:

  • Apply molecular dynamics (MD) simulations to assess crystal packing preferences, focusing on hydrogen bonding between the pyrimidin-4-one ring and thiomorpholine .
  • Validate predictions with synchrotron X-ray powder diffraction (XRPD) to identify dominant polymorphs under varying crystallization conditions .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodology:

  • Cross-validate assay protocols (e.g., MTT vs. resazurin assays) and normalize data using reference inhibitors (e.g., doxorubicin for cytotoxicity) .
  • Perform meta-analysis of raw datasets to identify outliers and apply Hill slope correction for dose-response curve standardization .

Q. What purification techniques improve yield when scaling up synthesis?

  • Methodology:

  • Use flash chromatography with gradient elution (hexane:EtOAc → DCM:MeOH) to separate thioxo-thiazolidinone byproducts .
  • For large batches, employ continuous-flow reactors with immobilized thiomorpholine catalysts to enhance reproducibility .

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